2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a piperidine sulfonyl group, and a triazolopyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, including the formation of the triazolopyridinone core, the introduction of the fluorophenoxy group, and the attachment of the piperidine sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 2-[2-(4-bromophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251618-46-8) is a synthetic derivative belonging to the class of triazolopyridines. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and the underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C19H21FN4O4S, with a molecular weight of 420.5 g/mol. The structure features a triazole ring fused to a pyridine moiety , linked to a piperidine sulfonamide and a fluorophenoxyethyl group . The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the one demonstrate effective bactericidal activity against various strains of bacteria, including multidrug-resistant isolates. For instance, studies on related compounds have reported minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria .
Anticancer Potential
The anticancer activity of triazolopyridine derivatives has been explored extensively. Compounds with similar frameworks have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell cycle progression through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
There is emerging evidence suggesting that triazolopyridines may possess neuroprotective properties. Studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their utility in treating central nervous system disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of triazolopyridine derivatives included This compound . The compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Modifications at various positions on the triazole and pyridine rings can significantly affect potency and selectivity. For instance, substituents like fluorine on the phenyl ring have been associated with enhanced antibacterial activity due to increased lipophilicity and improved binding affinity to bacterial targets .
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c20-15-4-6-16(7-5-15)28-13-12-24-19(25)23-14-17(8-9-18(23)21-24)29(26,27)22-10-2-1-3-11-22/h4-9,14H,1-3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYZXXECQUIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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